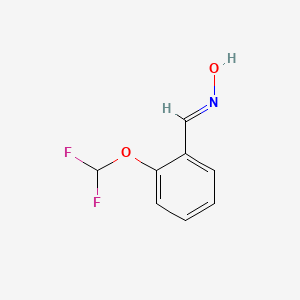

2-(Difluoromethoxy)benzaldehyde oxime

Description

Chemical Significance within Fluorinated Organic Chemistry

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance a compound's properties. The difluoromethoxy group (-OCHF₂) in 2-(difluoromethoxy)benzaldehyde (B1333782) oxime is of particular significance for several reasons.

Fluorinated groups can dramatically alter the physicochemical characteristics of a parent compound. nih.gov The -OCHF₂ group, like the more common trifluoromethoxy (-OCF₃) group, is highly electronegative and can influence a molecule's acidity, basicity, and dipole moment. mdpi.com This modification can lead to stronger binding interactions with biological targets, such as enzymes and receptors. scilit.com

Furthermore, the inclusion of fluorine often enhances metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in the body. mdpi.com This increased stability can prolong the biological half-life of a drug candidate, improving its pharmacokinetic profile. nih.gov The difluoromethoxy group is also considered a lipophilic hydrogen bond donor; it can increase lipophilicity, which aids in cell membrane permeability, while also being capable of forming hydrogen bonds to interact with biological targets. nih.govacs.org This dual characteristic allows for the fine-tuning of a molecule's solubility and transport properties. mdpi.com

Importance of the Oxime Functional Group in Modern Synthetic Methodologies

The oxime functional group (>C=N-OH) is a versatile and highly valuable moiety in modern organic synthesis. nsf.govresearchgate.net Oximes are typically synthesized through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.govmdpi.com They serve as stable and reliable intermediates that can be converted into a wide array of other functional groups.

Key synthetic applications of oximes include:

Synthesis of Nitrogen-Containing Compounds: Oximes are precursors for the synthesis of amines, nitriles, amides, and nitro compounds. nih.govbritannica.comtaylorandfrancis.com

Heterocycle Formation: They are crucial starting materials for the construction of various nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals. nsf.govnih.gov

Beckmann Rearrangement: Oximes famously undergo the Beckmann rearrangement to produce amides, a reaction of significant industrial importance, such as in the production of caprolactam for nylon-6 synthesis. nih.govwikipedia.org

Protecting Groups: The oxime group can be used as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability and the ability to regenerate the carbonyl group under specific conditions. nih.gov

Radical Chemistry: Recent advancements have utilized oximes in photocatalysis and transition metal-mediated reactions to generate iminyl radicals, which are powerful intermediates for forming new carbon-carbon and carbon-nitrogen bonds. nsf.gov

The stability of oximes compared to imines, particularly their greater resistance to hydrolysis, makes them robust intermediates in multi-step synthetic sequences. nsf.gov This functional group is present in several FDA-approved drugs, highlighting its pharmacological significance. mdpi.com

Research Landscape and Potential Areas of Investigation for 2-(Difluoromethoxy)benzaldehyde Oxime

While 2-(Difluoromethoxy)benzaldehyde oxime is not extensively documented as a final product in current literature, its structure strongly suggests its role as a specialized chemical building block. The research landscape for this compound is therefore defined by its potential applications in synthetic programs aimed at creating more complex, high-value molecules.

Potential areas of investigation for 2-(Difluoromethoxy)benzaldehyde oxime include:

Medicinal Chemistry: The compound serves as an ideal starting point for synthesizing novel drug candidates. The difluoromethoxy group can impart favorable properties like enhanced metabolic stability and membrane permeability, while the oxime group can be transformed into other functionalities or incorporated into heterocyclic systems known for biological activity. mdpi.comnih.gov Researchers could explore its use in developing new anticancer, antibacterial, or anti-inflammatory agents. mdpi.commdpi.com

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides benefits from the inclusion of fluorinated moieties to enhance potency and stability. This compound could be used to create novel agrochemicals with improved efficacy and environmental profiles. scilit.com

Materials Science: The oxime group can participate in the formation of polymers and dynamic materials. researchgate.net The presence of the difluoromethoxy group could be leveraged to create specialty polymers with enhanced thermal stability, chemical resistance, or unique electronic properties.

Detailed research would likely focus on using 2-(Difluoromethoxy)benzaldehyde oxime as a reactant in multi-step syntheses. For example, the oxime's nitrogen or oxygen atoms could be alkylated or acylated, or the entire group could be rearranged or reduced to build more complex molecular architectures that combine the benefits of both the fluorinated substituent and the versatile oxime-derived functionality.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

(NE)-N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-5,8,12H/b11-5+ |

InChI Key |

IUOZSTLMTBFGGX-VZUCSPMQSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)OC(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OC(F)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Difluoromethoxy Benzaldehyde Oxime

Transformations of the Oxime Moiety

The oxime functional group is a versatile precursor in organic synthesis, amenable to a variety of transformations that modify its structure and functionality. These reactions allow for the synthesis of amides, nitriles, amines, and various heterocyclic systems.

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide or a lactam. wikipedia.org For aldoximes like 2-(difluoromethoxy)benzaldehyde (B1333782) oxime, this reaction typically yields a primary amide, in this case, 2-(difluoromethoxy)benzamide. The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, often through protonation in the presence of a strong acid. organic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group, which for an aldoxime is the hydrogen atom, leading to a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding amide. masterorganicchemistry.comaudreyli.com

A variety of reagents and catalysts can promote this rearrangement under milder conditions compared to traditional strong acids like sulfuric or polyphosphoric acid. wikipedia.orgaudreyli.com These modern methods aim to improve yields and substrate compatibility, especially for sensitive molecules.

| Catalyst/Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Strong Acids (e.g., H₂SO₄, PPA) | High temperature | Amide | Classic conditions, can lead to byproducts with sensitive substrates. wikipedia.org |

| Tosyl Chloride (TsCl) | Base (e.g., Pyridine) | Amide | Forms a tosylate ester intermediate, facilitating the rearrangement. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Amide | A powerful reagent for promoting the rearrangement. wikipedia.org |

| 2,4,6-Trichloro beilstein-journals.orgnsf.govtandfonline.comtriazine (Cyanuric Chloride) | DMF, Room Temperature | Amide/Nitrile | A mild method applicable to both ketoximes and aldoximes. audreyli.com |

| Pivaloyl Chloride/DMF | Room Temperature | Amide (after hydrolysis) | Forms a Vilsmeier-Haack type complex that activates the oxime hydroxyl group. researchgate.net |

The dehydration of aldoximes is a direct and common method for the synthesis of nitriles. nih.gov For 2-(difluoromethoxy)benzaldehyde oxime, this transformation yields 2-(difluoromethoxy)benzonitrile (B1304700). This reaction involves the elimination of a water molecule from the oxime moiety and can be achieved using a wide range of dehydrating agents under various conditions, from harsh to very mild. wikipedia.orgresearchgate.netresearchgate.net The choice of reagent is often dictated by the presence of other functional groups in the molecule.

The mechanism generally involves the activation of the hydroxyl group to facilitate its departure as a leaving group, followed by elimination to form the carbon-nitrogen triple bond. Reagents like phosphorus-based compounds, sulfonyl chlorides, and carbodiimides are commonly employed. nih.govviirj.org

| Dehydrating Agent | Conditions | Key Features |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Reflux | Classic, readily available reagent. |

| Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to RT | Effective but generates HCl. |

| Bis-morpholinophosphorylchloride (BMPC) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | A stable, non-irritating solid reagent providing high yields. |

| BOP Reagent (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) | DBU, CH₂Cl₂, RT | Very mild conditions suitable for sensitive substrates. nih.govresearchgate.net |

| Oxalyl Chloride/Triphenylphosphine oxide (cat.) | Et₃N, <10 min | A catalytic Appel-type dehydration that is highly efficient. researchgate.net |

| Chlorosulfonic Acid | Toluene, 90 °C | Effective for both Beckmann rearrangement and dehydration. researchgate.net |

The reduction of oximes provides a valuable route to primary amines. The reduction of 2-(difluoromethoxy)benzaldehyde oxime yields (2-(difluoromethoxy)phenyl)methanamine, a primary amine that can serve as a building block in medicinal chemistry. chemshuttle.com This transformation is challenging because the weak N-O bond is susceptible to cleavage, which can lead to side products. researchgate.netnih.gov

Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts. researchgate.netnih.gov The reaction conditions, including solvent, pressure, and the presence of additives (like acids), can be optimized to favor the formation of the desired amine over N-O bond hydrogenolysis. Chemical reducing agents, such as metal hydrides (e.g., LiAlH₄, NaBH₄ in the presence of additives), are also effective for this conversion.

| Reducing Agent/System | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Raney Ni | Ethanol (B145695), NH₃ | Primary Amine | Ammonia is often added to suppress secondary amine formation. |

| H₂/Pd/C | Acidic medium (e.g., HCl/EtOH) | Primary Amine | Commonly used method for catalytic hydrogenation. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Primary Amine | A powerful, non-catalytic reducing agent. |

| Sodium Borohydride (NaBH₄)/Transition Metal Salt (e.g., NiCl₂) | Methanol (B129727) | Primary Amine | Milder than LiAlH₄; the metal salt is crucial for reactivity. |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃)/Hydrosilane | Room Temperature | Secondary Amine (via reductive rearrangement) | Catalyzes a reductive rearrangement rather than a simple reduction. rsc.org |

The oxidation of oximes, including 2-(difluoromethoxy)benzaldehyde oxime, can generate highly reactive iminoxyl radicals (>C=NO•). beilstein-journals.org These N-oxyl radicals are transient species that serve as key intermediates in a variety of synthetic transformations. beilstein-journals.org They can be generated using various one-electron oxidants, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), lead tetraacetate (Pb(OAc)₄), or hypervalent iodine reagents. beilstein-journals.org Photochemical methods have also been developed for their generation under milder conditions. nsf.gov

The stability and subsequent reactivity of the iminoxyl radical are influenced by the substituents on the carbon atom. beilstein-journals.org Aryl-substituted iminoxyl radicals can undergo several reaction pathways, including dimerization, fragmentation, or participation in cyclization reactions. beilstein-journals.orgmdpi.com These radicals are valuable for forming C-C, C-N, and C-O bonds, making them useful tools in synthetic organic chemistry. beilstein-journals.org

The oxime functionality is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. One of the most prominent applications is the synthesis of isoxazoles. This is typically achieved by oxidizing the aldoxime to a nitrile oxide intermediate in situ. core.ac.uk This highly reactive 1,3-dipole can then undergo a [3+2] cycloaddition reaction with an alkyne or alkene to form a substituted isoxazole (B147169) or isoxazoline, respectively. core.ac.ukrsc.org Hypervalent iodine reagents are commonly used oxidants for this transformation. core.ac.uk

For 2-(difluoromethoxy)benzaldehyde oxime, this reaction would proceed as follows:

Oxidation: The oxime is oxidized (e.g., with [hydroxy(tosyloxy)iodo]benzene) to generate 2-(difluoromethoxy)benzonitrile oxide.

1,3-Dipolar Cycloaddition: The nitrile oxide reacts with a dipolarophile (e.g., an alkyne, R¹–C≡C–R²) to yield a 3,5-disubstituted isoxazole. rsc.org

Furthermore, oximes can participate in intramolecular cyclization reactions. For instance, an appropriately substituted oxime can undergo oxidative cyclization to form fused heterocyclic systems. nih.govnih.gov Under certain conditions, oximes can also rearrange or react to form nitrones, which are themselves valuable 1,3-dipoles for cycloaddition reactions. rsc.org

The hydroxyl group of 2-(difluoromethoxy)benzaldehyde oxime can be readily alkylated or acylated to form oxime ethers and esters, respectively. nsf.govmdpi.com This derivatization modifies the reactivity of the oxime moiety and opens up new synthetic pathways. The synthesis of oxime ethers is typically achieved by treating the oxime with an alkylating agent (e.g., an alkyl halide) in the presence of a base. rsc.org

Oxime ethers are important substrates in their own right:

Radical Chemistry: The N–O bond in oxime ethers and esters is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate iminyl radicals (>C=N•). nsf.govmdpi.com These radicals are distinct from iminoxyl radicals and are valuable for C-H functionalization and other radical cascade reactions.

Cyclization Reactions: Oxime ethers containing an unsaturated tether can undergo intramolecular cyclization reactions. For example, photoinduced electron transfer (PET) can initiate an oxidative cyclization of 2′-arylbenzaldehyde oxime ethers to form phenanthridines. nih.gov

Reduction: The reduction of oxime ethers is a method for synthesizing N,O-disubstituted hydroxylamines. researchgate.net This transformation requires careful selection of reagents to selectively reduce the C=N double bond without cleaving the N-O bond. researchgate.net

Influence of the Difluoromethoxy Group on Reactivity

The introduction of a difluoromethoxy group onto the benzaldehyde (B42025) oxime framework imparts distinct reactivity patterns. This is primarily due to the strong electronegativity of the fluorine atoms, which alters the electronic landscape of the entire molecule.

The difluoromethoxy (-OCHF₂) group is a moderately electron-withdrawing substituent. researchgate.net Its electronic influence on the aromatic ring is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. However, the strong inductive pull of the adjacent fluorine atoms significantly diminishes the oxygen's ability to donate electron density via resonance compared to a standard methoxy (B1213986) group (-OCH₃).

The net result is that the difluoromethoxy group deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation more challenging compared to unsubstituted benzaldehyde oxime.

The electronic impact of substituents can be quantified using Hammett constants (σ). Studies using ¹⁹F NMR have determined the inductive (σI) and resonance (σR) constants for the CF₂OCH₃ group, which serves as a close model for the OCHF₂ group. The positive values for both constants confirm its character as a moderate electron acceptor through both inductive and resonance pathways. researchgate.net

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF₂OCH₃ | 0.22 | 0.07 | Moderately Electron-Withdrawing |

| -CF₃ | 0.45 | 0.08 | Strongly Electron-Withdrawing |

| -CHF₂ | 0.26 | 0.00 | Electron-Withdrawing |

| -OCH₃ | 0.27 | -0.43 | Electron-Donating (Overall) |

Data sourced from studies on substituted aromatic compounds. researchgate.net

Despite the deactivating nature of the difluoromethoxy group, the oxime moiety serves as a powerful directing group for carbon-hydrogen (C-H) bond functionalization. nih.gov In the presence of transition metal catalysts, such as palladium, the nitrogen atom of the oxime can coordinate to the metal center. This brings the catalyst into close proximity to the C-H bond at the ortho position (C6) of the aromatic ring, facilitating its activation and subsequent functionalization.

This strategy, known as directed C-H activation, allows for the selective introduction of various functional groups at the position adjacent to the difluoromethoxy substituent, a transformation that is difficult to achieve by classical electrophilic substitution. acs.orgnih.gov A common mechanistic pathway involves the formation of a palladacycle intermediate. sci-hub.ru

Key transformations enabled by oxime-directed C-H functionalization include:

Arylation: Introduction of an aryl group. nih.gov

Halogenation: Introduction of chloro, bromo, or iodo groups. researchgate.net

Acetoxylation/Hydroxylation: Introduction of an acetoxy or hydroxyl group. nih.govacs.org

Alkoxycarbonylation: Introduction of an ester group. acs.org

| Reaction Type | Typical Catalyst | Reagent/Source | Product |

|---|---|---|---|

| Arylation | Pd(OAc)₂ | Aryl Iodide | ortho-Arylbenzaldehyde Oxime |

| Chlorination | Pd(OAc)₂ | N-Chlorosuccinimide (NCS) | ortho-Chlorobenzaldehyde Oxime |

| Bromination | Pd(OAc)₂ | N-Bromosuccinimide (NBS) | ortho-Bromobenzaldehyde Oxime |

| Hydroxylation | Pd(OAc)₂ | PhI(OAc)₂ / Oxone | ortho-Hydroxybenzaldehyde Oxime |

These directed reactions provide a powerful synthetic route to highly substituted aromatic compounds that would otherwise be challenging to prepare. The oxime directing group can often be easily removed or transformed into other functional groups, such as aldehydes or nitriles, after the C-H functionalization step. nih.govwikipedia.org

Chemoselectivity in Multi-functionalized Systems

The oxime functional group is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This duality allows for chemoselective transformations depending on the reaction conditions and the nature of the electrophile. acs.org

O-Alkylation/O-Acylation: In the presence of a base, the oxime's hydroxyl proton is removed to form an oximate anion. This species preferentially reacts at the more nucleophilic oxygen atom with electrophiles like alkyl halides or acyl chlorides to form oxime ethers or esters, respectively. acs.org

N-Alkylation: Under acidic conditions or with specific metal catalysts, the nitrogen atom can act as the nucleophile, leading to the formation of nitrones. acs.org The choice of catalyst and reaction media plays a crucial role in determining whether O- or N-alkylation occurs. acs.org

In a molecule like 2-(Difluoromethoxy)benzaldehyde oxime, which also contains an aromatic ring and a C-F bond, the oxime group often represents the most reactive site for nucleophilic and certain types of transition-metal-catalyzed reactions. For instance, in the presence of a reducing agent, the oxime can be selectively hydrogenated to a hydroxylamine (B1172632) or an amine without affecting the difluoromethoxy group or the aromatic ring.

Furthermore, the oxime can participate in various cycloaddition reactions or rearrangements, such as the Beckmann rearrangement, to form amides. wikipedia.org The chemoselectivity of these transformations can be controlled by the choice of reagents and catalysts, allowing the oxime to be a versatile functional handle for building molecular complexity while leaving the difluoromethoxy group intact. The electron-withdrawing nature of the difluoromethoxy substituent can influence the reactivity of the oxime group itself, for example, by affecting the pKa of the hydroxyl proton or the stability of reaction intermediates. nih.gov

Derivatives and Analogs of 2 Difluoromethoxy Benzaldehyde Oxime

Aryl Ring Substituted Analogs

The synthesis of these analogs typically involves the oximation of the corresponding substituted 2-(difluoromethoxy)benzaldehydes. This reaction is generally carried out by treating the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the resulting oxime.

Table 1: Representative Aryl Ring Substituted Analogs of Benzaldehyde (B42025) Oximes and Their Potential Influence

| Substituent | Position | Potential Influence on Properties |

| Chloro | 4-position | Increased lipophilicity, potential for enhanced biological activity. |

| Methyl | 3-position | Increased lipophilicity, steric hindrance affecting conformation. |

| Methoxy (B1213986) | 4-position | Electron-donating group, potential to modulate receptor binding. |

Oxime-Modified Derivatives (e.g., O-substituted oximes)

Modification of the oxime functional group, particularly through O-substitution, represents a significant avenue for creating a diverse range of derivatives with varied biological activities. The synthesis of O-substituted oximes, or oxime ethers, of 2-(difluoromethoxy)benzaldehyde (B1333782) oxime is a key strategy in medicinal and agricultural chemistry. These derivatives have been investigated for their potential as antifungal, insecticidal, and herbicidal agents. nih.govgoogleapis.com

The preparation of these derivatives is typically achieved by the O-alkylation or O-arylation of 2-(difluoromethoxy)benzaldehyde oxime. This reaction involves the deprotonation of the oxime hydroxyl group with a suitable base, followed by nucleophilic substitution with an alkyl or aryl halide. Common bases used include sodium hydride, potassium carbonate, and sodium hydroxide (B78521). A variety of alkylating and arylating agents can be employed to introduce diverse functionalities.

For example, a patent discloses the synthesis of various benzaldehyde oxime derivatives, including those with O-benzyl and substituted benzyl (B1604629) groups, which have shown fungicidal and herbicidal activities. google.com Another study reports the synthesis of pyriproxyfen (B1678527) derivatives with an oxime ester group, highlighting their ovicidal and insecticidal activities. nih.gov

Table 2: Examples of O-Substituted Benzaldehyde Oxime Derivatives and Their Reported Activities

| O-Substituent | Derivative Type | Reported Biological Activity | Reference |

| Benzoyl | Oxime Ester | Ovicidal, Insecticidal | nih.gov |

| 4-Chlorobenzyl | Oxime Ether | Fungicidal, Herbicidal | googleapis.com |

| Substituted Phenyl | Oxime Ether | Antifungal | nih.gov |

Heterocyclic Conjugates

The conjugation of 2-(difluoromethoxy)benzaldehyde oxime with various heterocyclic rings is a promising strategy for the development of novel compounds with enhanced biological properties. Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and their incorporation can significantly influence factors such as receptor binding, solubility, and metabolic stability.

One common approach to forming heterocyclic conjugates is through the reaction of the oxime functionality. For instance, aldoximes can be converted into nitrile oxides in situ, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. nih.govorganic-chemistry.org Isoxazole (B147169) derivatives are known to exhibit a wide range of biological activities. researchgate.netfrontiersin.org

Another important class of heterocyclic conjugates are triazoles. Triazole derivatives linked to an oxime moiety have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. nih.gov The synthesis of such hybrids can involve multi-step sequences, often utilizing click chemistry or other efficient coupling reactions.

While specific examples of heterocyclic conjugates derived directly from 2-(difluoromethoxy)benzaldehyde oxime are not extensively detailed, the general synthetic routes are well-established and applicable.

Table 3: General Strategies for Synthesizing Heterocyclic Conjugates from Aldoximes

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide |

| Triazole | Multi-step synthesis, Click Chemistry | Azide or Alkyne functionalized oxime |

| Pyrimidine | Condensation Reactions | Amidines |

Isomeric Considerations and Synthesis of Stereoisomers

A critical aspect of the chemistry of 2-(difluoromethoxy)benzaldehyde oxime is the existence of geometric isomers, specifically the E and Z isomers, arising from the restricted rotation around the C=N double bond. These stereoisomers can exhibit different physical, chemical, and biological properties. Therefore, the stereoselective synthesis and separation of these isomers are of significant importance.

The formation of E/Z isomers is often dependent on the reaction conditions during the oximation process. Factors such as the solvent, temperature, and pH can influence the isomeric ratio of the product. In many cases, a mixture of isomers is obtained, which may require separation by techniques such as fractional crystallization or chromatography. researchgate.net

Computational methods, including quantum mechanics-based NMR calculations, have become valuable tools for the configurational assignment of E and Z isomers of oximes. rsc.org These methods can help in the unambiguous determination of the stereochemistry of the synthesized compounds. nih.gov

The selective synthesis of a particular isomer is a key challenge. Various methods have been developed for the stereoselective synthesis of oximes, although their application to 2-(difluoromethoxy)benzaldehyde oxime specifically is not widely reported. researchgate.net One patented process describes a method for the stereoselective synthesis of the E isomer of aryl alkyl oximes by treating a mixture of isomers with a protic or Lewis acid. google.com

The differential biological activity between E and Z isomers of oxime-containing compounds has been documented, underscoring the importance of stereochemical control in the design of new active molecules. mdpi.com

Table 4: Methods for Addressing Isomerism in Oximes

| Method | Description | Application |

| Fractional Crystallization | Separation of isomers based on differences in solubility. | Isolation of a single isomer from a mixture. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Purification and separation of isomers. |

| Stereoselective Synthesis | Reaction conditions designed to favor the formation of one isomer over the other. | Controlled synthesis of a desired isomer. |

| Computational Analysis | Use of theoretical calculations to predict and assign isomer configurations. | Structural elucidation and confirmation. |

Mechanistic Investigations of Reactions Involving 2 Difluoromethoxy Benzaldehyde Oxime

Elucidation of Reaction Pathways for Synthesis and Transformations

Synthesis Pathway:

The primary route for the synthesis of 2-(difluoromethoxy)benzaldehyde (B1333782) oxime follows the well-established reaction of an aldehyde with hydroxylamine (B1172632). The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-(difluoromethoxy)benzaldehyde, forming a tetrahedral carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the final oxime product. The reaction is typically catalyzed by acids or bases and can be carried out in various solvents. orientjchem.org

A general procedure involves reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). rsc.org For instance, the synthesis of the related 3-(difluoromethoxy)benzaldehyde (B1301624) oxime involves dissolving hydroxylamine hydrochloride in water, adding sodium hydroxide, followed by the aldehyde, and refluxing the mixture. prepchem.com The reaction is often rapid and results in high yields. orientjchem.org

Table 1: General Conditions for Benzaldehyde (B42025) Oxime Synthesis

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Benzaldehyde, Hydroxylamine HCl | Oxalic Acid | Acetonitrile (CH3CN) | Reflux, 60 min | 95% | orientjchem.org |

| Substituted Aldehyde, Hydroxylamine HCl | Sodium Hydroxide (NaOH) | Water/Ethanol (B145695) (H2O/EtOH) | Room Temperature, 2 hrs | Quantitative | rsc.org |

| 3-(Difluoromethoxy)benzaldehyde, Hydroxylamine HCl | Sodium Hydroxide (NaOH) | Water/Ethanol (H2O/EtOH) | Reflux, 10 min | Not specified | prepchem.com |

Transformation Pathways:

Like other benzaldehyde oximes, 2-(difluoromethoxy)benzaldehyde oxime can undergo several transformations:

Dehydration: Removal of water from the oxime functionality yields the corresponding benzonitrile. wikipedia.org

Beckmann Rearrangement: Under acidic conditions, the oxime can rearrange to form the corresponding benzamide. wikipedia.org

Hydrolysis: The oxime can be hydrolyzed back to the parent 2-(difluoromethoxy)benzaldehyde. wikipedia.org

Oxidative Cyclization: Derivatives of benzaldehyde oximes, specifically 2'-arylbenzaldehyde oxime ethers, can undergo photoinduced oxidative cyclization to form phenanthridines. This reaction is initiated by an electron transfer step. nih.gov

Studies of Electron Transfer Processes

Photoinduced electron transfer (PET) is a key mechanistic pathway for reactions of benzaldehyde oximes. nih.gov These studies typically involve irradiating the oxime in the presence of a photosensitizer, such as chloranil (B122849) or 9,10-dicyanoanthracene (B74266) (DCA). nih.govnih.gov

The mechanism is initiated by the excitation of the photosensitizer, which then accepts an electron from the oxime, generating an oxime radical cation. nih.gov This process is contingent on a favorable free energy for electron transfer (ΔG_ET), which is typically the case for oximes with an oxidation potential below 2.0 V. nih.gov The highly acidic oxime radical cation can then undergo subsequent reactions. For example, in the synthesis of phenanthridines from 2'-arylbenzaldehyde oxime ethers, the electron transfer is followed by an intramolecular nucleophilic attack of the adjacent aryl ring onto the nitrogen of the oxime ether radical cation. nih.gov

The key intermediate formed through an electron transfer-proton transfer (ET-PT) sequence is the iminoxyl radical. nih.gov The formation of this radical is a crucial step that leads to various products. The presence of the electron-withdrawing difluoromethoxy group at the ortho position in 2-(difluoromethoxy)benzaldehyde oxime would likely increase its oxidation potential, which could influence the efficiency and pathway of PET reactions. nih.gov

Hydrogen Atom Transfer Mechanisms

For benzaldehyde oximes with higher oxidation potentials (greater than 2.0 V), a Hydrogen Atom Transfer (HAT) mechanism often becomes the more likely pathway in photosensitized reactions. nih.gov In this process, a hydrogen atom (both a proton and an electron) is transferred in a single kinetic step from the oxime's hydroxyl group to the excited photosensitizer. nih.govmdpi.com This pathway also results in the formation of an iminoxyl radical, the same key intermediate generated via the ET-PT sequence. nih.gov

The choice between an electron transfer and a hydrogen atom transfer mechanism is largely dictated by the oxime's oxidation potential, which is influenced by the substituents on the benzene (B151609) ring. nih.gov The rate of HAT is dependent on the O-H bond strength, which is generally considered to be similar across different substituted benzaldehyde oximes. nih.gov

Recent advancements have utilized a combination of photoredox and HAT dual catalysis to activate the O-H bond of unsaturated oximes. researchgate.netrwth-aachen.dersc.org This strategy effectively overcomes the challenge of high redox potentials in some oximes and provides a universal method for generating iminoxyl radicals for further synthetic applications. researchgate.netrsc.org

Table 2: Competing Mechanisms in Photosensitized Reactions of Benzaldehyde Oximes

| Oxime Property | Dominant Mechanism | Initial Step | Key Intermediate | Reference |

| Low Oxidation Potential (< 2.0 V) | Electron Transfer-Proton Transfer (ET-PT) | Electron transfer to photosensitizer | Iminoxyl Radical | nih.gov |

| High Oxidation Potential (> 2.0 V) | Hydrogen Atom Transfer (HAT) | H-atom abstraction by photosensitizer | Iminoxyl Radical | nih.gov |

Catalytic Cycle Analysis

Catalysis is central to many reactions involving oximes, from their synthesis to their transformation.

Catalysis in Synthesis: The formation of oximes is commonly acid-catalyzed. More recently, bifunctional catalysts, such as 2-(aminomethyl)imidazoles, have been shown to be highly active in promoting oxime formation at neutral pH by functioning through an intramolecular general acid/base mechanism. chalmers.se

Photocatalytic Cycles: In the photoinduced oxidative cyclization of 2'-arylbenzaldehyde oxime ethers to phenanthridines, the photosensitizer (e.g., DCA) acts as a true catalyst. nih.gov The cycle begins with the sensitizer (B1316253) absorbing light and being promoted to an excited state. It then accepts an electron from the oxime ether, initiating the cyclization. After the product is formed, the reduced sensitizer transfers the electron back to an oxidant (often adventitious oxygen or another species in the reaction), regenerating the ground-state sensitizer, which can then participate in another cycle. nih.gov

Catalytic Inactivation: While not a mechanism of the compound itself, certain oximes have been designed to act as catalysts for the decontamination of reactive organophosphates. rsc.orgrsc.org These "dual-acting" oximes can both catalytically inactivate the organophosphate and reactivate the inhibited acetylcholinesterase enzyme. rsc.orgrsc.org

Transition State Characterization

The characterization of transition states in reactions involving oximes relies heavily on computational chemistry, primarily using Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net These studies provide insight into reaction barriers, geometries of intermediates, and the concertedness of bond-forming and bond-breaking steps.

For example, in DFT studies of oxime metathesis, calculations are used to map the reaction path, identifying the geometries and energies of reactants, intermediates, transition states, and products. rsc.org Such calculations can involve characterizing first-order saddle points on the potential energy surface, which correspond to the transition states. rsc.org

In another example involving the reaction of a ruthenium catalyst with oxime esters, kinetic studies combined with DFT calculations of the electronic properties of the nitrogen atom were used to propose a mechanism. researchgate.net The proposed pathway involved an oxidative addition that proceeds via a chelated coordination to the metal center before the cleavage of the N-O bond. researchgate.net Ultrafast Electron Diffraction (UED) has also been used to directly observe the geometries of transition states and intermediates in the photochemical reactions of the parent benzaldehyde molecule. researchgate.net While not applied directly to the oxime, this technique demonstrates an experimental method for characterizing transient structures. researchgate.net For substituted benzaldehyde oximes, theoretical calculations are used to determine optimized bond parameters, which serve as a foundation for more complex mechanistic and transition state analyses. researchgate.net

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Hammett Constants for Difluoromethoxy Group)

The electronic influence of a substituent on an aromatic ring is a critical determinant of a molecule's reactivity. This influence can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent through a combination of inductive and resonance effects.

The difluoromethoxy group (-OCHF₂) is a key functional group in 2-(Difluoromethoxy)benzaldehyde (B1333782) oxime. Electronic structure calculations have determined the Hammett constants for this group. The positive values of these constants signify that the difluoromethoxy group functions as a moderate electron acceptor. researchgate.net This electron-withdrawing character is attributable to both inductive and resonance effects. researchgate.net When compared with other fluorine-containing methyl groups, the electronic effect of the difluoromethoxy group is positioned between that of the trifluoromethyl (-CF₃) and the difluoromethyl (-CHF₂) groups. researchgate.net

Table 1: Hammett Constants for Various Fluorinated Substituents

| Substituent | σm | σp |

|---|---|---|

| -OCHF₂ | 0.31 | 0.20 |

| -CF₃ | 0.43 | 0.54 |

| -CHF₂ | 0.35 | 0.32 |

| -CH₂F | 0.13 | 0.10 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from Pashko, M. O., & Yagupolskii, Y. L. (2020). researchgate.net

Quantum Chemical Calculations of Molecular Geometry and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and relative stability of molecules. researchgate.netnih.gov For molecules like 2-(Difluoromethoxy)benzaldehyde oxime, these calculations can predict bond lengths, bond angles, and dihedral angles that define its most stable conformation.

In studies of similar substituted benzaldehyde (B42025) oximes, such as 2,6-dichlorobenzaldehyde (B137635) oxime, the oxime fragment is often twisted with respect to the benzene (B151609) ring. nih.gov For 2-(Difluoromethoxy)benzaldehyde oxime, DFT calculations would likely be employed at a level such as B3LYP with a 6-311++G(d,p) basis set to optimize the molecular geometry. nih.gov Such calculations help in identifying the most stable conformer by finding the structure with the minimum energy. nih.gov The planarity of the molecule and the orientation of the difluoromethoxy and oxime groups relative to the aromatic ring are key parameters determined through these computational methods.

Reaction Mechanism Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is instrumental in elucidating the step-by-step pathways of chemical reactions. The formation of oximes, for instance, is known to be catalyzed in acidic media, proceeding through a mechanism analogous to imine formation. researchgate.net DFT calculations can model this process, providing energetic details for each step.

The proposed mechanism involves the initial protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of hydroxylamine (B1172632). Explicit solvent molecules can be included in the calculations to accurately model proton transfer steps. researchgate.net DFT studies on related systems, such as the Beckmann rearrangement of cyclohexanone (B45756) oxime, demonstrate the utility of this approach in understanding both primary and side reactions, highlighting the stability of intermediates and the energies of transition states. unive.it

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmdpi.com From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors provide a theoretical framework for predicting the reactivity of 2-(Difluoromethoxy)benzaldehyde oxime in various chemical environments. mdpi.comresearchgate.netresearchgate.net

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(Difluoromethoxy)benzaldehyde oxime, rotations around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the difluoromethoxy group can lead to different conformers.

Additionally, the C=N double bond of the oxime group gives rise to geometric isomers, specifically the E and Z isomers. Theoretical calculations are essential for determining the relative energies and stabilities of these various conformers and isomers. rsc.orgresearchgate.net For example, in studies of 2-substituted benzaldehydes, computational methods have been used to determine that planar conformers are often the most stable, with the relative stability of cis and trans forms depending on the substituent and solvent. rsc.org

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI analysis is a computational method that identifies and visualizes these weak interactions in real space based on the electron density (ρ) and its derivatives. nih.gov

This method can distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion. nih.gov For 2-(Difluoromethoxy)benzaldehyde oxime, NCI analysis can reveal important intermolecular interactions. For instance, O-H···N hydrogen bonds between the oxime groups of two molecules can lead to the formation of dimers, a common feature in the crystal structures of similar oximes. nih.gov The analysis can also map weaker intramolecular interactions, such as those involving the fluorine atoms of the difluoromethoxy group, which can influence the molecule's preferred conformation. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethoxy Benzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Difluoromethoxy)benzaldehyde (B1333782) oxime, ¹H, ¹³C, and ¹⁹F NMR spectra would collectively provide an unambiguous assignment of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for four protons on the benzene (B151609) ring. Due to the ortho-disubstitution pattern, these protons would exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets) in the approximate range of δ 7.0–7.8 ppm. wisc.edulibretexts.orgquora.comyoutube.com The proton of the oxime hydroxyl group (-NOH) is anticipated to appear as a broad singlet, typically downfield. The imine proton (-CH=N-) would resonate as a sharp singlet. A key feature would be the signal for the difluoromethoxy group proton (-OCHF₂), which is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²J-H,F).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons, absorbing in the typical range of δ 115–155 ppm. libretexts.org The carbon atom of the imine group (C=N) would likely appear in the δ 145–150 ppm region. A characteristic signal for the difluoromethoxy carbon (-OCHF₂) would be observed as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F), with a chemical shift anticipated around δ 115-120 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. The spectrum for 2-(Difluoromethoxy)benzaldehyde oxime is expected to show a single resonance for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would appear as a doublet, resulting from the two-bond coupling to the single proton of the difluoromethoxy group (²J-H,F). nih.govnih.gov

Table 1: Predicted NMR Spectroscopic Data for 2-(Difluoromethoxy)benzaldehyde Oxime

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 8.1 - 8.3 | s (singlet) | -CH=NOH |

| ¹H | ~ 7.0 - 7.8 | m (multiplet) | Ar-H (4H) |

| ¹H | ~ 6.6 - 6.9 | t (triplet) | -OCHF₂ |

| ¹H | Variable (broad) | s (singlet) | -NOH |

| ¹³C | ~ 145 - 150 | s | -C H=NOH |

| ¹³C | ~ 115 - 155 | s | Ar-C (6C) |

| ¹³C | ~ 115 - 120 | t (triplet) | -OC HF₂ |

| ¹⁹F | Variable | d (doublet) | -OCHF ₂ |

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of 2-(Difluoromethoxy)benzaldehyde oxime would display characteristic absorption bands confirming its key structural features.

The presence of the oxime hydroxyl group would be indicated by a broad stretching vibration band (ν O-H) in the region of 3200–3400 cm⁻¹. The aromatic C-H stretching vibrations (ν C-H) are expected just above 3000 cm⁻¹. The carbon-nitrogen double bond of the oxime group would give rise to a medium intensity C=N stretching band (ν C=N) around 1640–1680 cm⁻¹. Aromatic C=C ring stretching vibrations would appear as a series of bands in the 1450–1600 cm⁻¹ region. vscht.cz The most intense bands in the spectrum would likely be the C-F stretching vibrations (ν C-F) of the difluoromethoxy group, typically found in the 1000–1200 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for 2-(Difluoromethoxy)benzaldehyde Oxime

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3400 (broad) | O-H stretch | Oxime (-NOH) |

| 3010 - 3100 | C-H stretch | Aromatic |

| 1640 - 1680 | C=N stretch | Oxime |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1000 - 1200 (strong) | C-F stretch | Difluoromethoxy (-OCHF₂) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com For 2-(Difluoromethoxy)benzaldehyde oxime (C₈H₇F₂NO₂), the molecular weight is 187.14 g/mol . scbt.com HRMS would be used to determine the exact mass of the molecular ion, confirming the elemental composition with high accuracy. measurlabs.comnih.govresearchgate.net

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 187. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for aromatic oximes include the loss of a hydroxyl radical (•OH), leading to a fragment at [M-17]⁺. researchgate.net Other expected fragmentations include the cleavage of the C-O bond of the ether, resulting in the loss of the •OCHF₂ radical, or cleavage of the benzene ring, producing characteristic aromatic fragment ions. nih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for 2-(Difluoromethoxy)benzaldehyde Oxime

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss |

| 187 | [C₈H₇F₂NO₂]⁺ | Molecular Ion |

| 170 | [C₈H₆F₂NO]⁺ | •OH |

| 120 | [C₇H₆NO]⁺ | •OCHF₂ |

| 104 | [C₇H₆N]⁺ | •OH, •OCHF₂ |

| 77 | [C₆H₅]⁺ | Aromatic Ring Fragment |

X-ray Diffraction (XRD) Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govanton-paar.com This technique provides accurate measurements of bond lengths, bond angles, torsion angles, and intermolecular interactions (such as hydrogen bonding). omu.edu.tr

A search of the current literature did not yield a published crystal structure for 2-(Difluoromethoxy)benzaldehyde oxime. However, an XRD study would provide unambiguous proof of its molecular conformation. For example, analysis of the related (E)-benzaldehyde oxime revealed a planar conformation. nih.gov An XRD study of the title compound would confirm the geometry (E or Z isomer) of the oxime, the conformation of the difluoromethoxy group relative to the aromatic ring, and detail the hydrogen bonding network involving the oxime's hydroxyl group in the crystal lattice.

Table 4: Illustrative Crystallographic Data from an Analogous Compound, (E)-2-Chlorobenzaldehyde oxime

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.1832(7) |

| b (Å) | 4.7807(6) |

| c (Å) | 25.509(5) |

| β (°) | 94.353(15) |

| Volume (ų) | 751.87(19) |

| Data for illustrative purposes from a related structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons to higher energy levels. nih.gov The technique is particularly useful for analyzing compounds with conjugated systems and chromophores. The UV-Vis spectrum of 2-(Difluoromethoxy)benzaldehyde oxime is expected to be dominated by absorptions arising from π → π* electronic transitions within the conjugated system, which includes the benzene ring and the C=N double bond.

Based on similar aromatic oxime structures, strong absorption bands (λmax) are predicted to occur in the ultraviolet region, likely between 250 and 300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the specific electronic effects of the difluoromethoxy substituent on the aromatic system. nih.gov

Table 5: Predicted UV-Vis Absorption Data for 2-(Difluoromethoxy)benzaldehyde Oxime

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~ 250 - 300 | π → π | Benzene Ring / C=N |

| ~ 210 - 230 | π → π | Benzene Ring |

Synthetic Utility As a Chemical Building Block

Role in the Construction of Nitrogen-Containing Heterocycles

Benzaldehyde (B42025) oximes are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. clockss.org The oxime functional group (C=N-OH) is a versatile synthon that can participate in a range of cyclization reactions. The presence of the difluoromethoxy group at the ortho position of the benzene (B151609) ring in 2-(Difluoromethoxy)benzaldehyde (B1333782) oxime can influence the reactivity and regioselectivity of these cyclization reactions through steric and electronic effects.

One of the most common applications of aldoximes is in 1,3-dipolar cycloaddition reactions. nih.gov Upon oxidation, aldoximes can be converted into nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates can then react with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. nih.govresearchgate.netorganic-chemistry.org

Table 1: Potential Heterocyclic Scaffolds from 2-(Difluoromethoxy)benzaldehyde Oxime

| Heterocycle | Reaction Type | Reactant |

|---|---|---|

| Isoxazolines | 1,3-Dipolar Cycloaddition | Alkenes |

| Isoxazoles | 1,3-Dipolar Cycloaddition | Alkynes |

The synthesis of pyrazoles, another important class of nitrogen-containing heterocycles, can also be envisioned starting from precursors derived from 2-(Difluoromethoxy)benzaldehyde oxime. researchgate.netnih.gov For instance, the corresponding α,β-unsaturated ketone derived from 2-(difluoromethoxy)benzaldehyde could react with hydrazine (B178648) derivatives to yield pyrazolines, which can then be oxidized to pyrazoles.

Intermediate in the Synthesis of Complex Organic Molecules

The oxime functionality in 2-(Difluoromethoxy)benzaldehyde oxime serves as a versatile handle for the introduction of nitrogen-containing functionalities into more complex organic molecules. Oximes can be readily reduced to primary amines or hydrolyzed back to the corresponding aldehyde, providing pathways to a variety of derivatives. wikipedia.org

Furthermore, the Beckmann rearrangement is a classic transformation of oximes, converting them into amides. wikipedia.org This reaction could be applied to ketoximes derived from 2-(difluoromethoxy)acetophenone, a related compound, to generate substituted amides, which are prevalent in many biologically active molecules and functional materials.

The difluoromethoxy group is a valuable substituent in medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and lipophilicity. Therefore, 2-(Difluoromethoxy)benzaldehyde oxime represents a key intermediate for incorporating this important fluorine-containing motif into larger, more complex molecular structures. primescholars.com

Table 2: Potential Transformations of the Oxime Group in 2-(Difluoromethoxy)benzaldehyde Oxime

| Transformation | Product Functional Group | Reagents |

|---|---|---|

| Reduction | Primary Amine | e.g., LiAlH4, H2/Pd |

| Hydrolysis | Aldehyde | Acidic conditions |

| Beckmann Rearrangement | Amide (from corresponding ketoxime) | Acid catalyst |

Strategic Incorporations in Total Synthesis

While no specific examples of the use of 2-(Difluoromethoxy)benzaldehyde oxime in a published total synthesis of a natural product or complex molecule have been identified, its potential is significant. The benzaldehyde oxime unit can be a precursor to a variety of functional groups that are strategically important in the assembly of complex targets.

In the context of total synthesis, the ability to construct heterocyclic rings or to introduce nitrogen-based functional groups at a specific position on an aromatic ring is crucial. The difluoromethoxy-substituted phenyl ring can be a key structural element in a target molecule, and 2-(Difluoromethoxy)benzaldehyde oxime provides a reactive handle for further elaboration of the molecular framework. The synthesis of benzofused nitrogen heterocycles, for example, often relies on ortho-substituted anilines, which could potentially be derived from the reduction of a nitro group introduced via nitration of a derivative of 2-(Difluoromethoxy)benzaldehyde. nih.gov

The strategic placement of the difluoromethoxy group can also influence the conformational properties of the molecule, which is a critical consideration in the design of bioactive compounds. The development of synthetic routes that incorporate this building block could therefore be of considerable interest in the field of medicinal and materials chemistry.

Future Research Perspectives

Development of Sustainable Synthetic Methodologies

The traditional synthesis of oximes often involves reactants and conditions that are not environmentally benign. ijprajournal.com Future research into the synthesis of 2-(Difluoromethoxy)benzaldehyde (B1333782) oxime is expected to prioritize the development of sustainable and green methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas for future investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and increase yields for the synthesis of benzaldehyde (B42025) oxime compounds. google.com The application of microwave irradiation could provide a more energy-efficient route to 2-(Difluoromethoxy)benzaldehyde oxime. researchgate.net

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a core principle of green chemistry. ijprajournal.com Research into solid-state reactions, potentially using grinding techniques, could offer a solventless route to the target molecule. nih.gov Additionally, exploring water as a reaction medium presents a clean, economical, and environmentally safe alternative. nih.gov

Use of Natural Acid Catalysts: The substitution of conventional acid catalysts with natural, biodegradable alternatives, such as extracts from vitis lanata, mangifera indica, and citrus limetta, is a promising green approach for oxime synthesis. ijprajournal.com

These sustainable methods are not only beneficial for the environment but also offer advantages in terms of simplified procedures and potentially higher purity of the final product. nih.gov

Exploration of Novel Reactivity and Rearrangements

The oxime functional group is a versatile platform for a variety of chemical transformations. Future research on 2-(Difluoromethoxy)benzaldehyde oxime will likely focus on uncovering novel reactions and rearrangement pathways, driven by the electronic influence of the difluoromethoxy group.

Potential areas of exploration include:

Beckmann Rearrangement: A classic reaction of oximes, the Beckmann rearrangement converts them into amides. wikipedia.org Investigating this rearrangement for 2-(Difluoromethoxy)benzaldehyde oxime under various catalytic conditions, including the use of mechanochemistry, could lead to efficient syntheses of novel amide structures. acs.org

Photoinduced Electron-Transfer Reactions: Studies on benzaldehyde oximes have shown that photoinduced electron-transfer can lead to the formation of the corresponding aldehydes and nitriles. nih.gov The electron-withdrawing nature of the difluoromethoxy group in 2-(Difluoromethoxy)benzaldehyde oxime could influence the pathways of these photochemical reactions, potentially favoring the formation of either the aldehyde or the nitrile. nih.gov

Metal-Mediated Reactions: The coordination of oximes to metal ions can significantly alter their reactivity, enabling transformations such as O-functionalization, N-functionalization, and dehydration. mdpi.com Investigating the coordination chemistry of 2-(Difluoromethoxy)benzaldehyde oxime could open up new avenues for its functionalization.

Understanding the unique reactivity imparted by the difluoromethoxy substituent will be crucial for unlocking the full synthetic potential of this compound.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the molecular structure and spectroscopic properties of 2-(Difluoromethoxy)benzaldehyde oxime is fundamental for its application and for predicting its reactivity. While basic characterization is available, future research should focus on more advanced analytical techniques.

Future research directions in this area include:

Comprehensive NMR Studies: Detailed one- and two-dimensional NMR experiments will be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals. researchgate.net Theoretical calculations of NMR chemical shifts using Density Functional Theory (DFT) can be employed to complement experimental data and provide deeper insights into the electronic structure. dergipark.org.tr

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns. scispace.com

Vibrational Spectroscopy: In-depth analysis of the infrared (IR) and Raman spectra, supported by theoretical calculations, can provide detailed information about the vibrational modes of the molecule, particularly those associated with the oxime and difluoromethoxy groups. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. rsc.org Further studies could investigate the fragmentation patterns under different ionization techniques to understand the molecule's stability and decomposition pathways.

These advanced investigations will provide a complete picture of the molecule's structural and electronic properties.

Integration with Machine Learning in Retrosynthesis and Reaction Prediction

The application of artificial intelligence (AI) and machine learning in chemistry is a rapidly growing field that holds immense promise for accelerating chemical synthesis and discovery. nih.gov For a molecule like 2-(Difluoromethoxy)benzaldehyde oxime, these computational tools can be leveraged in several ways.

Future research in this domain should focus on:

AI-Driven Retrosynthesis: Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available starting materials. mit.edu AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes to 2-(Difluoromethoxy)benzaldehyde oxime and its derivatives. engineering.org.cn These models can be broadly categorized into template-based, template-free, and semi-template-based approaches. nih.gov

Reaction Outcome Prediction: Machine learning models, particularly sequence-to-sequence (Seq2Seq) models, can be trained to predict the products of chemical reactions. bohrium.com By inputting 2-(Difluoromethoxy)benzaldehyde oxime and various reactants into such a model, researchers could screen for new reactions and identify promising transformations before conducting laboratory experiments.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of reactions involving 2-(Difluoromethoxy)benzaldehyde oxime.

The integration of these in silico methods will not only accelerate the pace of research but also enable the discovery of new chemistry that might be overlooked by traditional approaches. mit.edu

Table of Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 332110-52-8 scbt.com |

| Molecular Formula | C₈H₇F₂NO₂ scbt.com |

| Molecular Weight | 187.14 g/mol scbt.com |

Table of Spectroscopic Data (Predicted/Typical Ranges)

| Technique | Data |

|---|---|

| ¹H NMR | Aromatic protons: 6.8-7.8 ppm (multiplet), Oxime proton (N-OH): 8.0-11.0 ppm (singlet), Aldehyde proton (CH=N): 8.0-8.5 ppm (singlet), Difluoromethoxy proton (CHF₂): 6.5-7.5 ppm (triplet) |

| ¹³C NMR | Aromatic carbons: 110-160 ppm, Oxime carbon (C=N): 140-155 ppm, Difluoromethoxy carbon (CHF₂): 110-120 ppm (triplet) rsc.org |

| IR Spectroscopy | O-H stretch: 3100-3600 cm⁻¹ (broad), C=N stretch: 1620-1680 cm⁻¹, N-O stretch: 930-960 cm⁻¹, C-F stretch: 1000-1200 cm⁻¹ rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(Difluoromethoxy)benzaldehyde oxime |

| vitis lanata extract |

| mangifera indica extract |

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing 2-(Difluoromethoxy)benzaldehyde oxime with high purity?

- Method : React 2-(Difluoromethoxy)benzaldehyde (CAS 71653-64-0) with hydroxylamine hydrochloride in methanol or ethanol under basic conditions (e.g., sodium hydroxide or pyridine) at 60–70°C for 4–6 hours . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization in ethanol/water (yield: ~75–85%) .

- Key Data :

- Starting Material : 2-(Difluoromethoxy)benzaldehyde (MW: 172.13 g/mol, purity ≥97%) .

- Byproducts : Unreacted aldehyde (removed via column chromatography).

Q. How can the structure of 2-(Difluoromethoxy)benzaldehyde oxime be confirmed spectroscopically?

- Analytical Workflow :

- NMR :

- ¹H NMR : δ 8.2–8.4 ppm (aldehyde proton absent; oxime -CH=N-OH at δ 7.8–8.1 ppm), δ 6.8–7.5 ppm (aromatic protons).

- ¹⁹F NMR : Split signals for -OCF₂H at δ -120 to -125 ppm .

- IR : Stretch at ~3250 cm⁻¹ (O-H oxime), 1630 cm⁻¹ (C=N) .

- X-ray Crystallography : For definitive confirmation (as used for related oximes in ).

Q. What factors influence the stability of 2-(Difluoromethoxy)benzaldehyde oxime in solution?

- Critical Factors :

- pH : Stable in neutral to slightly acidic conditions (pH 5–7); decomposes in strong acids/bases via hydrolysis of the oxime group.

- Light/Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Solvent : Use aprotic solvents (e.g., DMSO, DMF) for long-term storage; avoid alcohols due to potential tautomerization .

Advanced Research Questions

Q. How does the difluoromethoxy group modulate the electronic properties and reactivity of this oxime?

- Mechanistic Insight :

- The electron-withdrawing -OCF₂ group reduces electron density on the aromatic ring, enhancing electrophilic substitution at the para position.

- Stabilizes the oxime tautomer (C=N-OH) over the nitroso form (C-N=O), as shown via DFT calculations for similar fluorinated oximes .

- Experimental Evidence :

- Reactivity : Participates in cyclization reactions (e.g., AgOTf-catalyzed alkyne insertions to form isoquinolines) with higher regioselectivity than non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data for fluorinated oximes?

- Case Study :

- Observed Discrepancy : Some studies report antimicrobial activity (MIC: 8–16 µg/mL), while others show no activity due to assay conditions (e.g., pH, serum proteins) .

- Resolution :

Standardize assays using CLSI guidelines.

Test under varying redox conditions (oxime stability correlates with reducing environments).

Use isotopically labeled analogs (e.g., ¹⁸O) to track metabolic degradation .

Q. How can computational methods predict reaction pathways for 2-(Difluoromethoxy)benzaldehyde oxime in transition-metal catalysis?

- Approach :

- DFT Modeling : Map energy barriers for AgOTf-catalyzed alkenylation (see for analogous systems).

- Key Interactions :

- Ag⁺ coordinates with the oxime nitrogen and alkyne π-system.

- Transition state stabilization via fluorine–Ag interactions lowers activation energy by ~15 kcal/mol vs. non-fluorinated analogs.

Methodological Recommendations

Q. What chromatographic techniques separate 2-(Difluoromethoxy)benzaldehyde oxime from byproducts?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min; retention time: ~6.2 min .

- GC-MS : Equip with a DB-5 column; detect at m/z 209 (M⁺) and 191 (M⁺–H₂O) .

Q. How to design kinetic studies for oxime tautomerization?

- Protocol :

Use UV-Vis spectroscopy (λ = 270 nm) to monitor tautomer equilibrium in D₂O/CD₃CN (1:1).

Calculate rate constants (k₁, k₂) via Eyring plots at 25–50°C.

Compare with fluorinated analogs (e.g., 4-fluoro oximes show 2× faster tautomerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.